molecular formula C17H20N2O3 B2518953 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide CAS No. 2415465-30-2

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide

Cat. No.: B2518953
CAS No.: 2415465-30-2
M. Wt: 300.358
InChI Key: KEHWHDWYFDSXPT-UHFFFAOYSA-N
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Description

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core with a methoxy group at the 6th position and a carboxamide group at the 4th position, linked to an oxan-4-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using methyl iodide and a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with oxan-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxyquinoline or 6-quinolinone derivatives.

    Reduction: Formation of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes like topoisomerases or kinases, which are involved in DNA replication and cell signaling.

    Pathways Involved: It can interfere with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. It may also inhibit the growth of microbial cells by disrupting their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline-4-carboxamide: Lacks the oxan-4-ylmethyl substituent.

    N-[(oxan-4-yl)methyl]quinoline-4-carboxamide: Lacks the methoxy group at the 6th position.

    6-hydroxyquinoline-4-carboxamide: Has a hydroxyl group instead of a methoxy group at the 6th position.

Uniqueness

6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide is unique due to the presence of both the methoxy group at the 6th position and the oxan-4-ylmethyl substituent at the carboxamide group. This combination of functional groups can enhance its biological activity and specificity towards certain molecular targets.

Properties

IUPAC Name

6-methoxy-N-(oxan-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-13-2-3-16-15(10-13)14(4-7-18-16)17(20)19-11-12-5-8-22-9-6-12/h2-4,7,10,12H,5-6,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHWHDWYFDSXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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